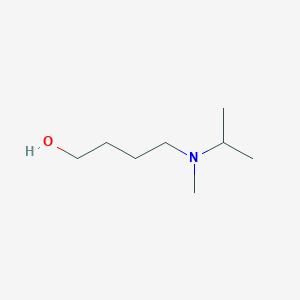

4-(Isopropyl(methyl)amino)butan-1-ol

Description

4-(Isopropyl(methyl)amino)butan-1-ol is a tertiary amino alcohol with a branched alkyl substituent on the nitrogen atom. Based on , this analog is a colorless liquid with a boiling point of 193.55°C, density of 0.87 g/cm³, and a refractive index of 1.438.

Properties

Molecular Formula |

C8H19NO |

|---|---|

Molecular Weight |

145.24 g/mol |

IUPAC Name |

4-[methyl(propan-2-yl)amino]butan-1-ol |

InChI |

InChI=1S/C8H19NO/c1-8(2)9(3)6-4-5-7-10/h8,10H,4-7H2,1-3H3 |

InChI Key |

GEOHCVFUJCXPKB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C)CCCCO |

Origin of Product |

United States |

Preparation Methods

Step 1: Formation of 4-Bromo-1-acetoxyl Butane

- Reaction: Tetrahydrofuran (THF) reacts with acetic acid solution of hydrogen bromide (HBr) to form 4-bromo-1-acetoxyl butane.

- Conditions:

- HBr concentration: 10-40% (preferably 33-40%).

- Molar ratio THF:HBr = 1:1 to 50:1 (preferably 2:1 to 5:1).

- Temperature: 0 to 50 °C (preferably 10 to 25 °C).

- Product Isolation: Vacuum distillation under reduced pressure (2 mmHg) at 87-89 °C yields a colorless clear liquid.

- Advantages: Uses inexpensive, readily available starting materials; mild conditions; no special equipment needed.

Step 2: Nucleophilic Substitution to 4-Isopropylamino-1-acetoxyl Butane

- Reaction: 4-bromo-1-acetoxyl butane reacts with isopropyl amine in the presence of a base (e.g., sodium bicarbonate).

- Solvents: Dichloromethane, acetonitrile, ethanol, ethyl acetate, or N,N-dimethylformamide (DMF).

- Conditions:

- Temperature: 0 to 50 °C (preferably 0 to 30 °C).

- Reaction time: Approx. 5 hours.

- Isolation: Filtration to remove inorganic salts, solvent concentration, and recrystallization from ethyl acetate.

- Yield: Approximately 92% molar yield.

- Characterization: 1H-NMR (400 MHz, CDCl3) confirms product structure with characteristic peaks (e.g., δ 4.02 ppm triplet for CH2-OAc).

Step 3: Hydrolysis to 4-(Isopropyl(methyl)amino)butan-1-ol

- Reaction: Hydrolysis of 4-isopropylamino-1-acetoxyl butane to remove acetyl protecting group.

- Catalysts: Acidic (sulfuric acid, p-toluenesulfonic acid) or alkaline (sodium hydroxide, potassium hydroxide, lithium hydroxide).

- Conditions:

- Molar ratio of substrate to alkali: 1:1 to 1:5 (preferably 1:1 to 1:2).

- Solvent: Water, methanol, ethanol, or mixtures.

- Temperature: −20 to 80 °C (preferably 0 to 30 °C).

- Work-up: Standard filtration, concentration, extraction, or distillation.

- Product Purity: Gas chromatographic purity ≥ 99.5%.

- Advantages: High purity and yield suitable for pharmaceutical intermediates.

Comparative Analysis of Preparation Methods

| Aspect | Classical Reduction (LiAlH4) | Hydrogenation (PtO2) | Novel Three-Step Method (HBr/THF) |

|---|---|---|---|

| Starting Materials | Succinic anhydride, isopropyl amine | 4-Aminobutanol, acetone | Tetrahydrofuran, HBr, isopropyl amine |

| Reaction Conditions | Harsh, pyrophoric reagents | High pressure (2-3 atm) | Mild temperature (0-50 °C) |

| Catalysts | None (reducing agent LiAlH4) | Platinum oxide | None (base for substitution) |

| Equipment Requirements | Special handling for LiAlH4 | High-pressure hydrogenation | Standard lab/industrial apparatus |

| Yield | Moderate | Moderate to high | High (~92% in step 2; overall high) |

| Purity of Product | Variable | High | Very high (≥ 99.5% GC purity) |

| Environmental Impact | Hazardous waste production | Precious metal catalyst use | Environmentally friendly |

| Industrial Scalability | Limited | Limited due to cost/equipment | High |

Experimental Data Summary (From Patent WO2016161826A1)

| Step | Reagents & Conditions | Yield (%) | Product Description | Analytical Data |

|---|---|---|---|---|

| 1 | THF + 33-40% HBr in acetic acid, 10-25 °C | Not specified | 4-bromo-1-acetoxyl butane, clear liquid | Distillation fraction 87-89 °C |

| 2 | 4-bromo-1-acetoxyl butane + isopropyl amine + NaHCO3 in acetonitrile, 5 °C → 20 °C, 5 h | 92 | 4-isopropylamino-1-acetoxyl butane, recrystallized solid | 1H-NMR: δ 4.02 (t), 2.74 (m), 0.99 (d) |

| 3 | Hydrolysis with NaOH or acid in methanol/water, 0-30 °C | High | This compound, purified | GC purity ≥ 99.5% |

Chemical Reactions Analysis

Types of Reactions

4-(Isopropyl(methyl)amino)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. For example, it can be converted to a halide using thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products

Oxidation: Formation of 4-(isopropyl(methyl)amino)butan-2-one.

Reduction: Formation of 4-(isopropyl(methyl)amino)butane.

Substitution: Formation of 4-(isopropyl(methyl)amino)butyl chloride or bromide.

Scientific Research Applications

4-(Isopropyl(methyl)amino)butan-1-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Isopropyl(methyl)amino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the nervous system, influencing signal transduction and cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

The physicochemical and functional properties of butan-1-ol derivatives vary significantly based on substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

| Compound Name | Substituent(s) | Key Functional Groups | Primary Applications |

|---|---|---|---|

| 4-(Isopropyl(methyl)amino)butan-1-ol (Analog) | Isopropyl + methyl amino | Amino alcohol | Pharmaceutical intermediates |

| 4-Fluoro-1-butanol (CAS 372-93-0) | Fluorine at C4 | Halogenated alcohol | Specialty solvents, synthesis |

| 4-(4-Chlorophenyl)butan-1-ol (CAS 19967-22-7) | 4-Chlorophenyl | Aromatic alcohol | Materials science, polymers |

| 4-[Methyl(nitroso)amino]-1-(pyridin-3-yl)butan-1-ol | Nitrosamino + pyridyl | Nitrosamine | Toxicological studies |

| 4-Amino-3-methylbutan-1-ol (CAS 75694-86-9) | Amino + methyl at C3 | Amino alcohol | Biochemical research |

Physical and Chemical Properties

Table 2: Physical Properties

Key Observations :

- Amino Alcohols: The amino group in 4-(Isopropylamino)butan-1-ol enhances its polarity, reflected in its moderate boiling point (~193°C) and low density (0.87 g/cm³) .

- Halogenated Derivatives: 4-Fluoro-1-butanol’s fluorine substituent likely increases its electronegativity, influencing solubility and reactivity in organic synthesis .

- Aromatic Derivatives : 4-(4-Chlorophenyl)butan-1-ol’s higher molecular weight (184.66 g/mol) suggests reduced volatility compared to aliphatic analogs .

Q & A

Q. How can researchers optimize the synthesis of 4-(Isopropyl(methyl)amino)butan-1-ol to achieve high yield and purity?

- Methodological Answer: The synthesis of tertiary amine-alcohol hybrids like this compound typically involves nucleophilic substitution or reductive amination. For example, reacting 4-chlorobutan-1-ol with isopropyl(methyl)amine under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., K₂CO₃) can yield the product. Purification via fractional distillation or column chromatography (using silica gel and a gradient of ethyl acetate/hexane) is recommended to remove unreacted amines and byproducts. Reaction temperature (40–80°C) and stoichiometric ratios (1:1.2 for amine:alkylating agent) should be optimized to minimize side reactions like over-alkylation .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Key signals include a triplet for the terminal -CH₂OH (δ ~3.6 ppm), a multiplet for the N-linked -CH₂- groups (δ ~2.4–2.8 ppm), and doublets for the isopropyl group (δ ~1.0–1.2 ppm).

- ¹³C NMR: Peaks for the alcohol carbon (δ ~60–65 ppm), tertiary amine carbons (δ ~45–50 ppm), and isopropyl carbons (δ ~20–25 ppm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) should confirm the molecular ion peak (C₈H₁₉NO⁺, calculated m/z 145.1467).

- IR Spectroscopy: Stretching bands for -OH (~3300 cm⁻¹) and C-N (~1250 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve conflicting data on the biological activity of this compound across different assays?

- Methodological Answer: Contradictory results may arise from assay-specific variables (e.g., solvent polarity, cell line sensitivity). To address this:

- Orthogonal Assays: Compare results from enzyme inhibition (e.g., kinase assays) and cell viability (e.g., MTT assay) studies.

- Solvent Compatibility: Ensure the compound is dissolved in a biocompatible solvent (e.g., DMSO ≤0.1% v/v) to avoid cytotoxicity artifacts.

- Dose-Response Curves: Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to identify off-target effects.

- Molecular Docking: Use computational tools (e.g., AutoDock Vina) to predict binding interactions with target receptors, corroborating experimental data .

Q. How do the tertiary amine and primary alcohol groups influence the compound’s reactivity in nucleophilic reactions?

- Methodological Answer: The tertiary amine acts as a weak base, enabling participation in acid-catalyzed reactions (e.g., esterification of the -OH group). However, steric hindrance from the isopropyl group may reduce nucleophilicity. Strategies include:

- Protection of -OH: Use tert-butyldimethylsilyl (TBS) chloride to protect the alcohol during amine-directed reactions.

- Catalysis: Employ transition metals (e.g., Pd/C) for hydrogenation or cross-coupling reactions.

- Solvent Optimization: Use polar solvents (e.g., acetonitrile) to enhance solubility and reaction kinetics .

Q. What in silico and in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

- Methodological Answer:

- In Silico:

- ADMET Prediction: Tools like SwissADME predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions.

- Molecular Dynamics (MD): Simulate membrane permeation using CHARMM-GUI.

- In Vitro:

- Caco-2 Cell Monolayers: Assess intestinal absorption.

- Microsomal Stability Assay: Use liver microsomes to estimate metabolic half-life.

- Plasma Protein Binding: Ultrafiltration or equilibrium dialysis .

Notes

- While direct data on this compound is limited, methodologies from analogous compounds (e.g., 4-(Dimethylamino)butan-1-ol) are extrapolated .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.